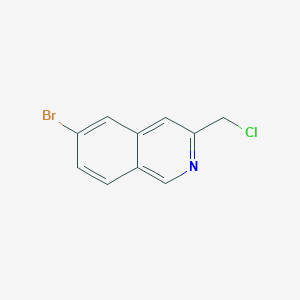
1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chloro(phenyl)methyl group attached to the 1-position of the 3,4-dihydroisoquinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline typically involves the reaction of 3,4-dihydroisoquinoline with a chloromethylating agent in the presence of a catalyst. One common method involves the use of chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: The major product is the corresponding isoquinoline derivative.
Reduction: The major product is the fully saturated isoquinoline.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Bromo(phenyl)methyl)-3,4-dihydroisoquinoline
- 1-(Iodo(phenyl)methyl)-3,4-dihydroisoquinoline
- 1-(Fluoro(phenyl)methyl)-3,4-dihydroisoquinoline
Uniqueness
1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
88422-93-9 |
|---|---|
Fórmula molecular |
C16H14ClN |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
1-[chloro(phenyl)methyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H14ClN/c17-15(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-18-16/h1-9,15H,10-11H2 |
Clave InChI |
RBDQMESSKAXFBL-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C2=CC=CC=C21)C(C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15066013.png)



![2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15066039.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)
